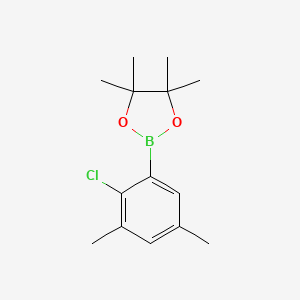

2-(2-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1256781-74-4

Cat. No.: VC2851550

Molecular Formula: C14H20BClO2

Molecular Weight: 266.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1256781-74-4 |

|---|---|

| Molecular Formula | C14H20BClO2 |

| Molecular Weight | 266.57 g/mol |

| IUPAC Name | 2-(2-chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H20BClO2/c1-9-7-10(2)12(16)11(8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |

| Standard InChI Key | CNXXDGCVMFEQMM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C)C |

Introduction

2-(2-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound, specifically a dioxaborolane derivative. It is used in various chemical reactions, particularly in the context of organoboron chemistry, which is crucial for cross-coupling reactions and other synthetic methodologies.

Synthesis and Applications

This compound is typically synthesized through the reaction of aryl halides with bis(pinacolato)diboron or similar boron sources in the presence of a palladium catalyst. It serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Applications in Organic Synthesis

-

Cross-Coupling Reactions: It is used as a boronic acid equivalent in Suzuki-Miyaura reactions, facilitating the formation of complex organic molecules.

-

Pharmaceutical Synthesis: Its derivatives are often involved in the synthesis of pharmaceutical compounds due to their ability to introduce specific functional groups.

Safety Considerations

-

Hazard Classifications: This compound is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

-

Precautions: Handle with care, avoiding skin contact and inhalation. Use protective equipment such as gloves and goggles.

Research Findings and Uses

Recent research has focused on expanding the utility of boron-containing compounds like 2-(2-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in transition metal catalysis. These compounds are crucial for developing efficient synthetic methodologies, especially in the synthesis of complex organic molecules and pharmaceuticals .

Future Directions

-

Catalytic Efficiency: Ongoing research aims to improve the efficiency and selectivity of reactions involving these boron compounds.

-

New Applications: Exploring their potential in other areas, such as materials science and biomedicine, is an active area of investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume